
3-Phenyl-2-phenylmethanesulfonyloxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-phenylmethanesulfonyloxaziridine is a chemical compound with the molecular formula C13H11NO3S. It is known for its role as an oxidizing agent in organic synthesis, particularly in the α-hydroxylation of ketones and esters . This compound is also referred to as Davis Reagent, named after its discoverer, Franklin A. Davis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenyl-2-phenylmethanesulfonyloxaziridine can be synthesized through the reaction of phenylmethanesulfonyl chloride with phenylhydroxylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-2-phenylmethanesulfonyloxaziridine primarily undergoes oxidation reactions. It is particularly effective in the α-hydroxylation of ketones and esters, converting them into α-hydroxy carbonyl or carboxyl compounds
Common Reagents and Conditions
The compound is used in the presence of bases such as sodium hydroxide or potassium carbonate. The reactions typically occur in organic solvents like dichloromethane or tetrahydrofuran at low to moderate temperatures .
Major Products Formed
The major products formed from the reactions involving this compound are α-hydroxy ketones and esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-phenylmethanesulfonyloxaziridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenyl-2-phenylmethanesulfonyloxaziridine involves the transfer of an oxygen atom to the substrate, resulting in the formation of an α-hydroxy carbonyl or carboxyl compound. The compound acts as an electrophilic oxidant, facilitating the oxidation process through the formation of a transient oxaziridine intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylsulfonyl-3-phenyloxaziridine: Similar in structure and function, used for similar oxidation reactions.
N-Sulfonyloxaziridines: A broader class of compounds with similar oxidizing properties.
Uniqueness
3-Phenyl-2-phenylmethanesulfonyloxaziridine is unique due to its high selectivity and efficiency in α-hydroxylation reactions. Its ability to provide excellent stereochemistry in the products makes it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C14H13NO3S |
|---|---|
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
2-benzylsulfonyl-3-phenyloxaziridine |
InChI |
InChI=1S/C14H13NO3S/c16-19(17,11-12-7-3-1-4-8-12)15-14(18-15)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI-Schlüssel |
KXDJYPURGYQASJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



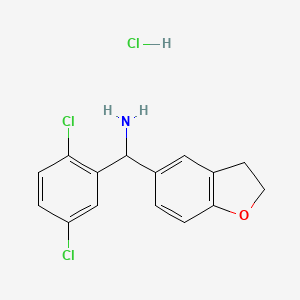
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)

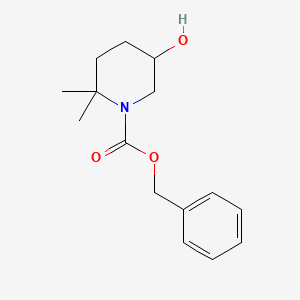
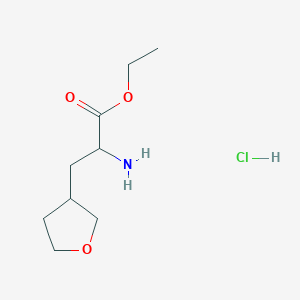
![N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)
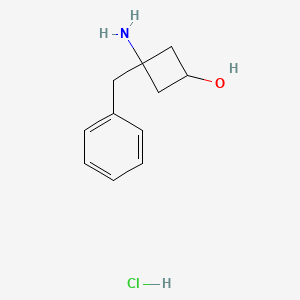
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)
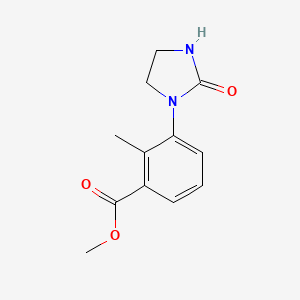
![tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13496951.png)


![3-[(Prop-2-yn-1-yl)amino]propan-1-ol](/img/structure/B13496958.png)
